molecular formula C19H26N2O B5863154 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B5863154
M. Wt: 298.4 g/mol
InChI Key: SXMNGRYEZACUKM-UHFFFAOYSA-N
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Description

5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a diazatricyclo core, which is known for its stability and potential biological activity.

Properties

IUPAC Name

5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-4-18-10-20-12-19(5-2,17(18)22)13-21(11-18)16(20)15-8-6-7-14(3)9-15/h6-9,16H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMNGRYEZACUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC(=C4)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the diazatricyclo core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.

    Introduction of the ethyl groups: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a strong base.

    Attachment of the 3-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 3-methylbenzene and a suitable catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the alkylation reactions.

Chemical Reactions Analysis

Types of Reactions

5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl groups, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new alkyl groups.

Scientific Research Applications

5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[331

    Medicinal Chemistry: Due to its unique structure, this compound may exhibit biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: The stability of the diazatricyclo core makes this compound a potential candidate for the development of new materials with specific mechanical or thermal properties.

    Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to various biological targets.

Mechanism of Action

The mechanism by which 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its diazatricyclo core. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but lacks the 3-methyl group on the phenyl ring.

    5,7-diethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with the methyl group in a different position on the phenyl ring.

Uniqueness

The presence of the 3-methyl group on the phenyl ring in 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one may confer unique steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.

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